1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate
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Overview
Description
1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoroacetate group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The trifluoroacetate group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
- 1-(4-(Aminomethyl)phenyl)pyridin-1-ium bromide
- 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride
Uniqueness
1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C14H13F3N2O2 |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
(2-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13N2.C2HF3O2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1 |
InChI Key |
QNPXPNFGBLTLKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2CN.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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